molecular formula C15H15N3 B14906133 3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile

3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile

Cat. No.: B14906133
M. Wt: 237.30 g/mol
InChI Key: KXJZRTHMGYDGMI-UHFFFAOYSA-N
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Description

3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C15H15N3 It is a derivative of benzonitrile, featuring a 6-methylpyridin-3-yl group attached via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile typically involves a multi-step process. One common method includes the condensation of 3-aminobenzonitrile with 6-methylpyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both benzonitrile and 6-methylpyridine derivatives. This unique combination allows it to interact with a variety of molecular targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

3-[[(6-methylpyridin-3-yl)methylamino]methyl]benzonitrile

InChI

InChI=1S/C15H15N3/c1-12-5-6-15(11-18-12)10-17-9-14-4-2-3-13(7-14)8-16/h2-7,11,17H,9-10H2,1H3

InChI Key

KXJZRTHMGYDGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CNCC2=CC(=CC=C2)C#N

Origin of Product

United States

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